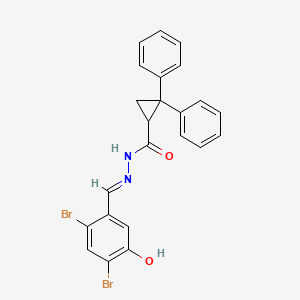

![molecular formula C16H23NO4 B5874862 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone CAS No. 63957-22-2](/img/structure/B5874862.png)

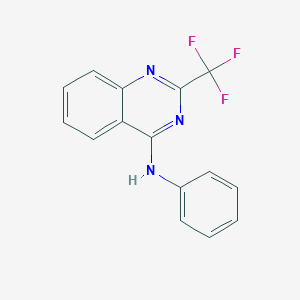

1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as 1-{4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride (1:1), has a molecular formula of C16H24ClNO4 . It is related to propafenone hydrochloride, which has a molecular weight of 377.90 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCC(=O)c1ccc(cc1)OCC@@HO . This notation provides a way to represent the structure using ASCII strings.

科学的研究の応用

Medicine: Cancer Therapeutics

This compound shows potential in the development of cancer therapeutics. Its structure suggests it could be modified to create AXL inhibitors, which are promising in the treatment of solid tumors, including resistant forms of non-small cell lung cancer (NSCLC). These inhibitors can be used in combination with other drugs like osimertinib to enhance their efficacy .

Industry: Photopolymerization

In industrial applications, derivatives of this compound are utilized in photopolymerization processes. These processes are crucial for creating solid-state electrolytes used in supercapacitors, which are essential components in energy storage technologies .

Environmental Science: Flocculation Agents

The compound’s derivatives serve as photo-initiators for synthesizing flocculants like polyacrylamide-grafted chitosan nanoparticles. These flocculants are used in water treatment processes to remove contaminants, thereby playing a significant role in environmental cleanup and management .

Materials Science: Polymer Development

In materials science, the compound is involved in the synthesis of polymer ionic liquids (PILs) through photopolymerization. These PILs are then used as electrolytes in carbon nanoparticle-based devices, contributing to the advancement of materials with specific electrical properties .

Analytical Chemistry: Chemical Reactions

The compound’s functional groups make it a candidate for forming oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively. These reactions are significant in analytical chemistry for identifying and characterizing aldehydes and ketones .

Pharmacology: Drug Development

In pharmacology, the morpholine group present in the compound is of interest due to its prevalence in drug molecules. Morpholine derivatives are explored for their pharmacological properties, including their roles as enzyme inhibitors and receptor modulators, which can lead to the development of new medications .

特性

IUPAC Name |

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17/h3-6,14,18H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGRRKKKZVVCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63957-22-2 |

Source

|

| Record name | Propiophenone, 4'-(2-hydroxy-3-morpholinopropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC136045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

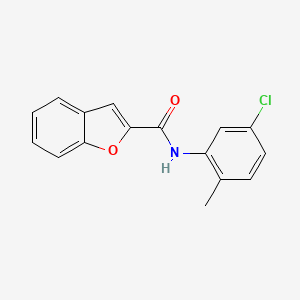

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

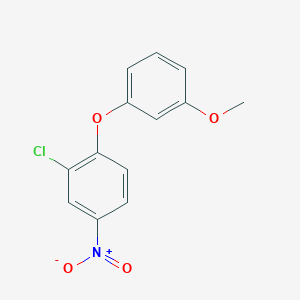

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

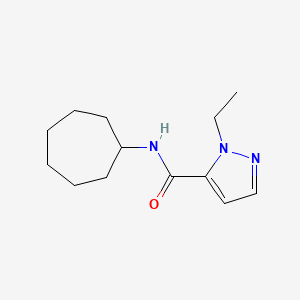

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)

![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)